tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate
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Overview
Description
tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a morpholine ring. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate typically involves the reaction of a morpholine derivative with tert-butyl chloroformate and a formylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for better control over reaction conditions, leading to higher efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of tert-Butyl (2R,3S)-3-carboxyl-2-methylmorpholine-4-carboxylate.
Reduction: Formation of tert-Butyl (2R,3S)-3-hydroxymethyl-2-methylmorpholine-4-carboxylate.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,3S)-3-hydroxymethyl-2-methylmorpholine-4-carboxylate
- tert-Butyl (2R,3S)-3-carboxyl-2-methylmorpholine-4-carboxylate
- tert-Butyl (2R,3S)-3-aminomethyl-2-methylmorpholine-4-carboxylate
Uniqueness
tert-Butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the formyl group with the morpholine ring and tert-butyl group makes this compound a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C11H19NO4 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-formyl-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
CSCYLUWCHOCIRE-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
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